1-Cyclopentyl-2-methyloctan-1-one
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Overview
Description
1-Cyclopentyl-2-methyloctan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by a cyclopentyl group attached to a methyloctanone chain, making it a unique structure with specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-2-methyloctan-1-one typically involves the alkylation of cyclopentane with a suitable octanone derivative. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentane, followed by the addition of the octanone derivative under anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process is typically carried out under controlled temperature and pressure conditions to optimize the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-2-methyloctan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopentyl ring or the methyloctanone chain using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a catalyst such as iron(III) bromide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
1-Cyclopentyl-2-methyloctan-1-one has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-2-methyloctan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentane: A simpler cycloalkane with a five-membered ring.
2-Methyloctan-1-one: A linear ketone with a similar carbon chain length but without the cyclopentyl group.
Cyclohexyl-2-methyloctan-1-one: A similar compound with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness: 1-Cyclopentyl-2-methyloctan-1-one is unique due to the presence of both a cyclopentyl ring and a methyloctanone chain, which imparts distinct chemical and physical properties. This combination allows for specific reactivity and interactions that are not observed in simpler or structurally different compounds.
Properties
CAS No. |
50395-54-5 |
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Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-cyclopentyl-2-methyloctan-1-one |
InChI |
InChI=1S/C14H26O/c1-3-4-5-6-9-12(2)14(15)13-10-7-8-11-13/h12-13H,3-11H2,1-2H3 |
InChI Key |
QKYLJNMZBUZUHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(=O)C1CCCC1 |
Origin of Product |
United States |
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